Specific Scientific Field: This application falls under the field of Food Safety and Quality Control .
Summary of the Application: Melamine-13C3 is used as an internal standard for the simultaneous determination of melamine and related compounds in food samples . This is particularly important because melamine is sometimes added to food products to falsely boost protein values . When combined with cyanuric acid, melamine can form crystals in the kidneys and cause renal failure .
Methods of Application or Experimental Procedures: A method called hydrophilic interaction liquid chromatography coupled to ESI-MS (HILIC/ESI-MS) is used for the simultaneous determination of melamine and related compounds . The separation is accomplished on a Venusil HILIC column with a mobile phase of acetonitrile 1 10 mM ammonium formate buffer solution at pH 3.5 (88:12, v/v) under isocratic elution mode . For the detection of the targets, the ESI probe worked in the positive and negative switching mode . Melamine-13C3 and 15N3-melamine are used as internal standards in the positive and negative modes, respectively .
Results or Outcomes Obtained: The method validation including linearity, LOD, LOQ, precision, and recovery proved that the method has merits such high sensitivity, specificity, and simplicity versus the other methods reported in the literature . This method provides a reliable way to detect the presence of melamine and related compounds in food samples, thereby ensuring food safety .
Specific Scientific Field: This application falls under the field of Analytical and Bioanalytical Chemistry .
Summary of the Application: Melamine-13C3 is used to evaluate the effect of isotope-labeled analogs on the liquid chromatography-isotope dilution mass spectrometry (LC-IDMS) measurement . This is done by comparing the electrospray ionization responses (ESI) and matrix effect of melamine, 13C3-melamine, 13C3+15N3-melamine, and 15N3-melamine .
Methods of Application or Experimental Procedures: The interaction of ESI response between melamine and isotope-labeled melamines is investigated using MRM monitor mode . The influence of different isotope-labeled melamines on the LC-IDMS result is evaluated using the IDMS correction factor .
Results or Outcomes Obtained: The study found that 15N-labeled melamine had a significant ion inter-suppression effect on melamine, while 13C-labeled melamine had little influence on melamine . The deviation of the results from the IDMS method might reach 59% using 15N3-melamine as an internal standard in a special matrix solution .
Summary of the Application: Melamine-13C3 is used as an internal standard to enhance the sensitivity and accuracy of the detection of melamine in dairy products by liquid chromatography-electrospray ionization-isotope dilution mass spectrometry (LC-ESI-IDMS) .
Methods of Application or Experimental Procedures: The internal standard Melamine-13C3 is used to reduce the chemical or matrix effect and to enhance the sensitivity and accuracy by chemical calibration .
Results or Outcomes Obtained: The use of Melamine-13C3 as an internal standard in LC-ESI-IDMS significantly improves the detection of melamine in dairy products, ensuring food safety .
Specific Scientific Field: This application falls under the field of Analytical Chemistry .
Summary of the Application: Melamine-13C3 is used in the development of chemical sensors and biosensors for detecting melamine residue . This is crucial because melamine is an emerging contaminant in milk, infant formula, and pet food .
Methods of Application or Experimental Procedures: The review focuses on the principles, mechanisms, and performances of the sensors including optical sensors, electrochemical sensors, aptamer-based sensors, and immunosensors .
Results or Outcomes Obtained: The development of these sensors provides a more efficient and accurate method for detecting melamine residue, thereby ensuring food safety .
Summary of the Application: Melamine-13C3 is used in the evaluation of isotope-labeled analogs on the liquid chromatography-isotope dilution mass spectrometry (LC-IDMS) measurement .
Methods of Application or Experimental Procedures: The effect of isotope-labeled analogs on the LC-IDMS measurement was evaluated based on the comparison research of electrospray ionization responses (ESI) and matrix effect of melamine, 13C3-melamine, 13C3+15N3-melamine, and 15N3-melamine .
Melamine-13C3 is a stable isotope-labeled derivative of melamine, characterized by the chemical formula C3H6N6. The compound features three carbon atoms that are specifically labeled with the carbon-13 isotope, making it useful in various analytical and research applications. Melamine itself is a nitrogen-rich organic compound commonly used in the production of melamine resins and plastics. The introduction of the carbon-13 isotope allows for enhanced tracking and quantification in metabolic studies and other scientific investigations.
Melamine-13C3, by itself, doesn't have a specific mechanism of action. Its primary function lies in its ability to trace the behavior of melamine in various biological or chemical systems. By incorporating Melamine-13C3 into a reaction or experiment, researchers can utilize NMR to monitor melamine's interactions with other molecules or its presence within a specific biological pathway due to the distinct signal of the ¹³C isotope in NMR spectra [].
Melamine-13C3 has been studied primarily for its role as a metabolite of cyromazine, an insect growth regulator. While its direct biological activity is not extensively documented, it is known to exhibit some toxicity:
The synthesis of Melamine-13C3 typically involves the incorporation of carbon-13 isotopes during the preparation of melamine. A common method includes:
This method allows for precise labeling without altering the fundamental structure of melamine.
Melamine-13C3 has various applications across different fields:
Interaction studies involving Melamine-13C3 focus on its behavior in biological systems and its interactions with other compounds:
These studies highlight the importance of understanding how melamine behaves in various environments.
Melamine-13C3 shares similarities with several compounds, particularly those containing nitrogen or carbon isotopes. Here are some notable comparisons:
Compound | Structure | Unique Features |
---|---|---|
Melamine | C3H6N6 | Base compound; used widely in resins and plastics. |
Cyromazine | C8H10N6 | Insect growth regulator; precursor to melamine metabolism. |
Urea | CH4N2 | Simple amine compound; important nitrogen source. |
Cyanuric Acid | C3H3N3O3 | Forms complexes with melamine; used in pool sanitization. |
Melamine-13C3's unique labeling with carbon-13 sets it apart from these compounds, enhancing its utility in research while retaining similar chemical reactivity to non-labeled forms.
Melamine-¹³C₃ represents a stable isotope-labeled variant of melamine where all three carbon atoms in the triazine ring system are replaced with carbon-13 isotopes [1] [2]. The compound maintains the fundamental 1,3,5-triazine core structure, which consists of a planar six-membered heterocyclic ring containing three carbon atoms alternating with three nitrogen atoms [3]. Each carbon atom in positions 2, 4, and 6 of the triazine ring bears an amino group (-NH₂), creating the characteristic 2,4,6-triamino-1,3,5-triazine structure [4] [5].
The isotopic labeling in Melamine-¹³C₃ occurs specifically at the three carbon positions within the triazine ring framework [1] [2]. These carbon atoms, designated as C-2, C-4, and C-6 according to standard triazine numbering conventions, form the backbone of the heterocyclic system and are directly bonded to the amino substituents [6] [7]. The systematic replacement of all three ¹²C atoms with ¹³C isotopes results in a molecular formula of ¹³C₃H₆N₆, maintaining the same connectivity and spatial arrangement as the unlabeled parent compound [2] [8].
The triazine ring system exhibits perfect threefold rotational symmetry, with each carbon-nitrogen bond length being equivalent throughout the structure [3] [6]. The carbon-13 substitution does not alter the fundamental electronic properties or geometric parameters of the molecule, as the isotopic effect primarily manifests in mass spectrometric and nuclear magnetic resonance applications [9] [10]. The labeled carbons retain their sp² hybridization state and participate in the aromatic π-electron system that contributes to the stability of the triazine ring [3] [7].
The molecular weight differential between Melamine-¹³C₃ and unlabeled melamine provides the primary distinguishing characteristic for analytical applications [1] [2]. Standard melamine exhibits a molecular weight of 126.12 grams per mole, while Melamine-¹³C₃ demonstrates an increased molecular weight of 129.10 grams per mole, representing a mass increase of 2.98 daltons [11] [12] [13]. This mass difference corresponds precisely to the substitution of three carbon-12 atoms (atomic mass 12.000) with three carbon-13 atoms (atomic mass 13.003) [13].
Property | Melamine (Unlabeled) | Melamine-¹³C₃ |
---|---|---|
Molecular Formula | C₃H₆N₆ | ¹³C₃H₆N₆ |
Molecular Weight (g/mol) | 126.12 [14] [15] | 129.10 [1] [2] |
CAS Number | 108-78-1 [14] [16] | 1173022-88-2 [1] [11] |
Physical Form | White crystalline solid [14] [17] | White crystalline powder [11] [6] |
Melting Point | 345°C (decomposes) [14] [17] | >300°C [11] |
The chemical reactivity and fundamental physical properties remain essentially unchanged between the labeled and unlabeled compounds [6] [13]. Both variants exhibit similar solubility characteristics, with slight solubility in water and ethanol, and both maintain comparable thermal stability profiles [11] [17]. The isotopic substitution does not affect the basic chemical behavior, including the capacity to form hydrogen bonds through the amino groups or participate in condensation reactions with formaldehyde [6] [10].
Nuclear magnetic resonance spectroscopy reveals distinct spectral differences between the two compounds, with Melamine-¹³C₃ providing enhanced detectability in carbon-13 nuclear magnetic resonance analysis [10] [18]. The enriched carbon-13 content in the labeled compound enables precise structural elucidation and quantitative analysis in complex matrices where natural abundance carbon-13 signals would be insufficient for reliable detection [9] [10]. Mass spectrometric analysis demonstrates characteristic fragmentation patterns for both compounds, with Melamine-¹³C₃ exhibiting fragment ions shifted by the appropriate mass units corresponding to the number of carbon-13 atoms retained in each fragment [9] [19].
The International Union of Pure and Applied Chemistry nomenclature system for isotopically modified compounds provides specific guidelines for naming Melamine-¹³C₃ [20]. According to IUPAC Rule H-2.1 for isotopically substituted compounds, the systematic name incorporates the nuclide symbol preceded by appropriate locants in parentheses before the parent compound name [20]. The preferred IUPAC name for Melamine-¹³C₃ follows the format (2,4,6-¹³C₃)1,3,5-triazine-2,4,6-triamine, explicitly indicating the positions of isotopic substitution within the triazine ring system [6] [13].
Alternative systematic nomenclature approaches include the designation 1,3,5-Triazine-2,4,6-triamine-¹³C₃, which places the isotopic descriptor as a suffix to the complete parent name [1] [2] [21]. This naming convention emphasizes that all three carbon atoms in the molecule bear the carbon-13 label [20]. The Chemical Abstracts Service has adopted the systematic name 1,3,5-Triazine-2,4,6-triamine-¹³C₃ for registry purposes, ensuring consistent identification across chemical databases [1] [12].
The isotopic labeling notation ¹³C₃ specifically indicates that three carbon-13 atoms are present in the molecule, with the subscript denoting the exact number of labeled positions [20] [22]. When polysubstitution occurs, IUPAC conventions require specification of the number of atoms substituted as a right subscript to the atomic symbol, even in cases where the substitution pattern is obvious from the molecular structure [20]. The systematic approach ensures unambiguous identification of the isotopic composition and labeling pattern [6] [22].
The Chemical Abstracts Service has assigned the unique registry number 1173022-88-2 to Melamine-¹³C₃, distinguishing it from the parent compound melamine, which bears CAS number 108-78-1 [1] [11] [12]. This specific identifier enables precise tracking and documentation of the isotopically labeled compound across scientific literature, regulatory databases, and commercial sources [11] [12]. The CAS registry system ensures that each distinct chemical substance, including isotopic variants, receives a unique numerical identifier that remains constant regardless of nomenclature variations or synonym usage [16] [12].
Identifier Type | Melamine | Melamine-¹³C₃ |
---|---|---|
CAS Registry Number | 108-78-1 [14] [16] | 1173022-88-2 [1] [11] |
DSSTox Substance ID | DTXSID6020802 [4] | Not definitively established |
PubChem CID | 7955 [4] | 71309406 [13] |
Molecular Weight | 126.12 g/mol [14] | 129.10 g/mol [1] [2] |
Additional regulatory identifiers include European Community number 203-615-4 for the parent melamine compound [14] [16]. The isotopically labeled variant Melamine-¹³C₃ requires separate regulatory documentation due to its distinct chemical identity, despite sharing the same basic molecular framework [26]. International chemical inventory systems, including the Toxic Substances Control Act inventory in the United States, maintain specific listings for isotopically modified compounds to ensure appropriate regulatory oversight and commercial tracking [26].
Irritant